4-(4-Butylphenylazo)phenol
CAS No.: 2496-21-1
Cat. No.: VC1997336
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2496-21-1 |
---|---|
Molecular Formula | C16H18N2O |
Molecular Weight | 254.33 g/mol |
IUPAC Name | 4-[(4-butylphenyl)diazenyl]phenol |
Standard InChI | InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 |
Standard InChI Key | FIWNTOUHYJJODB-UHFFFAOYSA-N |
SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Canonical SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Introduction
Chemical Structure and Identification
Molecular Composition
4-(4-Butylphenylazo)phenol consists of a phenol group and a butylbenzene moiety connected by an azo linkage. This structure gives the compound its characteristic properties and reactivity patterns.
Property | Information |
---|---|
Chemical Formula | C₁₆H₁₈N₂O |
Structural Formula | HO-C₆H₄-N=N-C₆H₄-C₄H₉ |
Molecular Weight | 254.33 g/mol |
IUPAC Name | 4-[(4-butylphenyl)diazenyl]phenol |
Common Synonyms | 4-(4-Butylphenylazo)phenol; 4-Hydroxy-4'-butylazobenzene |
The compound features a hydroxyl group (-OH) at the para position of one benzene ring and a butyl chain (-C₄H₉) at the para position of the other benzene ring, with the two aromatic rings connected by an azo group.
Physical Characteristics
Based on the properties of similar azobenzene derivatives, such as 4-(4-nitrophenylazo)phenol, certain physical characteristics can be inferred:
Physical Property | Expected Characteristics |
---|---|
Physical State | Solid at room temperature |
Color | Likely yellow to amber |
Solubility | Poorly soluble in water; soluble in organic solvents |
Melting Point | Approximately 130-160°C (estimated) |
Synthesis and Preparation Methods
Diazotization and Coupling
The most common synthetic route for azobenzene derivatives is through diazotization and subsequent coupling reactions. For 4-(4-butylphenylazo)phenol, this would typically involve:
-
Diazotization of 4-butylaniline with sodium nitrite in acid medium to form the corresponding diazonium salt
-
Coupling of the diazonium salt with phenol under alkaline conditions
This reaction pathway is similar to the synthesis of related compounds such as 4-(4-nitrophenylazo)phenol, which is prepared through the diazotization of 4-nitroaniline followed by coupling with phenol.
Alternative Synthetic Routes
Alternative methods for synthesizing azobenzene derivatives that could potentially be adapted for 4-(4-butylphenylazo)phenol include:
-
Reductive coupling of corresponding nitro compounds
-
Mills reaction between nitroso compounds and primary aromatic amines
-
Oxidative coupling of aniline derivatives
Chemical Properties and Reactivity
Structural Features
The azo group in 4-(4-butylphenylazo)phenol creates an extended conjugated system across both aromatic rings, which influences its chemical behavior and spectroscopic properties. The presence of both electron-donating groups (butyl and hydroxyl) on opposite ends of the molecule creates an interesting electronic distribution.
Isomerization Properties
Like other azobenzene derivatives, 4-(4-butylphenylazo)phenol likely exhibits photochromic properties through trans-cis isomerization around the N=N double bond:
Isomerization | Characteristics |
---|---|
Trans form | Thermodynamically more stable; predominant in dark conditions |
Cis form | Can be generated through UV irradiation; less stable |
Reversion | Thermal or visible light-induced reversion from cis to trans |
This photoisomerization property is particularly valuable for applications in photoresponsive materials and systems.
Acid-Base Properties
The phenolic hydroxyl group confers acidic properties to the molecule:
Property | Expected Characteristics |
---|---|
pKa | Likely in the range of 8-10 |
Salt Formation | Forms phenolate salts with bases |
Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor |
Application | Potential Function |
---|---|
Side-chain liquid crystalline polymers | Contributes to mesomorphic behavior |
Photoresists | Light-sensitive component |
Functional coatings | Provides photoresponsive properties |
Spectroscopic Properties
UV-Visible Spectroscopy
Based on the properties of related azobenzene compounds, 4-(4-butylphenylazo)phenol likely exhibits characteristic absorption bands:
Transition | Expected Wavelength Range |
---|---|
π → π* transition | 320-350 nm |
n → π* transition | 420-450 nm |
These absorption characteristics would be responsible for the compound's color and its photoresponsive behavior.
Other Spectroscopic Features
Additional spectroscopic properties would include:
-
Characteristic IR absorption bands for the azo group (~1400-1450 cm⁻¹)
-
NMR signals reflecting the aromatic protons and the butyl chain
-
Mass spectrometry fragmentation patterns involving cleavage at the azo linkage
Structure-Property Relationships
Impact of the Butyl Group
The presence of the butyl group at the para position of one phenyl ring differentiates 4-(4-butylphenylazo)phenol from other azobenzene derivatives:
-
Increased lipophilicity compared to unsubstituted or hydroxyl-substituted analogues
-
Enhanced solubility in non-polar solvents
-
Potential for greater mesophase stability in liquid crystalline applications
-
Modified electronic properties of the azo chromophore
Comparison with Related Compounds
Compound | Structural Difference | Effect on Properties |
---|---|---|
4-(4-Nitrophenylazo)phenol | Nitro group instead of butyl | Stronger electron-withdrawing effect; different color |
Azobenzene | No substituents | Lower melting point; different electronic properties |
4-(4-tert-butylphenylazo)phenol | tert-butyl instead of n-butyl | Different steric effects; modified liquid crystalline behavior |
Research Trends and Future Directions
Current research on azobenzene derivatives suggests several promising directions for future work on 4-(4-butylphenylazo)phenol:
-
Integration into advanced materials for optical data storage
-
Development of light-responsive drug delivery systems
-
Application in stimuli-responsive soft materials
-
Incorporation into molecular machines and switches
-
Exploration of nonlinear optical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume